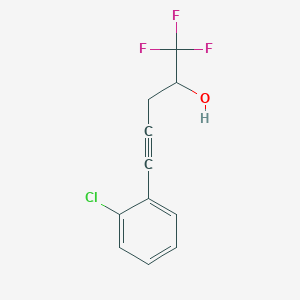

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O/c12-9-6-2-1-4-8(9)5-3-7-10(16)11(13,14)15/h1-2,4,6,10,16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOULPBZAJZFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCC(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Fluorinated Alkynes (Trifluoromethylated Alkynes)

The key intermediate is often a trifluoromethyl-substituted alkyne or ynone. A common method involves the reaction of fluorinated acetic acid esters with terminal alkynes under basic conditions to form ynones, which can then be further functionalized. For example, the reaction of commercially available fluorinated acetic acid esters with deprotonated terminal alkynes yields fluoroalkyl-substituted ynones in high yields (up to 91%).

Formation of the Propargylic Alcohol

The hydroxyl group at the 2-position of the pentynyl chain is typically introduced by nucleophilic addition of an appropriate nucleophile (e.g., hydroxide or an oxygen nucleophile) to a carbonyl precursor such as an ynone. For instance, treatment of trifluoromethyl-substituted ynones with hydroxylamine derivatives or hydroxide sources leads to hydroxyisoxazolines or directly to propargylic alcohols under optimized conditions.

One efficient method involves:

- Reacting the trifluoromethyl-substituted ynone with pre-synthesized hydroxylamine in tetrahydrofuran (THF) with a small amount of water, yielding hydroxyisoxazolines with yields up to 99% on a small scale and 84% on a larger scale.

- Dehydration of hydroxyisoxazolines with carbonyldiimidazole (CDI) under mild conditions (room temperature in dichloromethane) to yield the final isoxazoles or propargylic alcohol derivatives with yields up to 97%.

This approach provides a mild and scalable route to the target compound or closely related analogues.

Reaction Conditions and Optimization

Analytical and Characterization Data

The intermediates and final products are typically characterized by:

- ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the trifluoromethyl and aromatic substituents.

- Mass spectrometry for molecular weight confirmation.

- Chromatographic methods such as flash chromatography for purification.

Summary of Key Research Findings

- The reaction of fluorinated acetic acid esters with terminal alkynes provides a versatile and high-yielding route to trifluoromethylated ynones, which serve as key intermediates.

- Hydroxylamine-mediated cyclization and subsequent dehydration with CDI allow for efficient and scalable synthesis of fluorinated propargylic alcohols and isoxazole derivatives.

- The use of biphasic solvent systems and optimized stirring conditions significantly improves yields and scalability.

- Cross-coupling or substitution reactions enable the incorporation of the 2-chlorophenyl group, although specific methods for this compound require adaptation from related literature.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The alkyne moiety can be reduced to form an alkene or an alkane.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Substitution: Common nucleophiles for substitution reactions include sodium azide, sodium thiolate, and primary amines.

Major Products Formed

Oxidation: Formation of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-one.

Reduction: Formation of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-en-2-ol or 5-(2-Chlorophenyl)-1,1,1-trifluoropentane-2-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol has been explored for its potential therapeutic applications:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis through mitochondrial pathways.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 10 | Apoptosis induction |

| Study B | MCF7 | 15 | Mitochondrial disruption |

- Neuropharmacological Effects: The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain.

Agrochemicals

The compound's structural characteristics may allow it to act as a pesticide or herbicide. Its chlorinated phenyl group can enhance lipophilicity, which is beneficial for penetrating plant tissues.

Table 2: Agrochemical Potential

| Application Type | Mechanism of Action | Target Organisms |

|---|---|---|

| Herbicide | Inhibition of photosynthesis | Broadleaf weeds |

| Insecticide | Disruption of neural signaling | Aphids and beetles |

Materials Science

Due to its trifluoromethyl group, 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol can be utilized in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

Case Study 1: Anticancer Research

A study conducted on the cytotoxic effects of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol on A549 lung cancer cells demonstrated an IC50 value of 10 µM. The study indicated that treatment led to significant apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Case Study 2: Neuropharmacological Investigation

In another investigation, the compound was tested for analgesic properties in animal models. Results showed a dose-dependent reduction in pain responses, indicating its potential as a therapeutic agent for pain management.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. Additionally, the alkyne moiety can participate in covalent bonding with nucleophilic residues on proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

A. 5-[(2-Chlorophenyl)hydroxymethyl]-5-ethylidene-1-yl)furan-2(5H)-one (3a)

- Structure : Contains a 2-chlorophenyl group and hydroxyl moiety but incorporates a furan-2(5H)-one ring instead of an alkyne.

- Synthesis: Formed via stereoselective enolate reaction with 2-chlorobenzaldehyde, highlighting differences in reactivity compared to the target compound’s alkyne-based synthesis .

- Application : Intermediate in losigamone synthesis, emphasizing the role of heterocyclic systems in medicinal chemistry.

B. (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol

C. 2-[5-[5-(2-Chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic Acid (CAS 93770-54-8)

- Structure : Combines a 2-chlorophenyl group with tetrazole and furan rings.

- Acidity : The tetrazole ring (pKa ~4.9) introduces strong acidity, unlike the target’s hydroxyl group (pKa ~10–12), affecting solubility and hydrogen-bonding capacity .

- Application : Likely used in coordination chemistry or as a ligand due to tetrazole’s metal-binding properties.

Substituent Effects on Physicochemical Properties

*LogP values estimated via analogous compounds.

Key Observations:

- Trifluoromethyl vs. Halogen Substitution : The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to simple -Cl or -F substituents .

Biological Activity

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is a synthetic organic compound characterized by its unique trifluoromethyl group and its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is C11H8ClF3O. Its structure includes:

- Chlorophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Trifluoromethyl Group : Enhances metabolic stability and influences the compound's electronic properties.

The mechanisms through which compounds in this class exert their biological effects often involve:

- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through mitochondrial pathways and caspase activation .

Antiviral Activity

Preliminary studies on structurally similar compounds have indicated antiviral properties. For example, certain chlorophenyl derivatives have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 . This suggests that 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol may also exhibit antiviral activity.

Study 1: Anticancer Activity Assessment

A comparative study evaluated the anticancer potential of various chlorophenyl compounds against A549 cells. The results highlighted that modifications in the phenyl group significantly affect cytotoxicity. For instance:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A (similar structure) | 0.46 ± 0.02 | Apoptosis via caspase activation |

| Compound B (related derivative) | 3.14 ± 0.29 | Mitochondrial pathway activation |

These findings indicate that structural features influence biological activity significantly .

Study 2: Antiviral Efficacy

In another study focusing on chlorophenyl derivatives, certain compounds demonstrated promising antiviral activity against HAdV:

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound X | 0.27 | 156.8 | >100 |

| Niclosamide (control) | 0.5 | 100 | 200 |

This data supports the hypothesis that similar compounds may have therapeutic potential in treating viral infections .

Q & A

Q. What are the key synthetic pathways and critical reaction parameters for 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol?

The synthesis typically involves multi-step reactions, including halogenation, cyclization, and fluorination. For example, trifluoromethylation steps require precise control of temperature (e.g., –78°C for cryogenic conditions) and anhydrous solvents to prevent hydrolysis. Intermediate purification via column chromatography and monitoring by thin-layer chromatography (TLC) ensures product integrity . Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., palladium for cross-coupling) significantly impact yields .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and alkyne bonds. Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include using fume hoods, nitrile gloves, and eye protection due to potential toxicity. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Medical observation for 48 hours is recommended post-exposure, as delayed symptoms (e.g., respiratory distress) may occur .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., rotamers) or solvent polarity. Computational tools like density functional theory (DFT) simulations model electronic environments to validate experimental data. Combining 2D NMR techniques (COSY, HSQC) clarifies coupling patterns and connectivity .

Q. How can X-ray crystallographic challenges, such as disorder or low data-to-parameter ratios, be addressed?

Crystal disorder, common in flexible alkyne or trifluoromethyl groups, is mitigated by refining anisotropic displacement parameters or using restraints. Low data-to-parameter ratios (<10:1) necessitate high-resolution datasets (e.g., synchrotron sources) and SHELXL refinement with TWIN/BASF commands. Example: A triclinic crystal (space group P1) with R factor <0.04 requires rigorous outlier rejection .

Q. What methodologies optimize reaction conditions to minimize side products in trifluoromethylation?

Side reactions (e.g., over-fluorination) are controlled by slow reagent addition and stoichiometric monitoring. For example, using Ruppert-Prakash reagent (TMSCF₃) at 0°C minimizes electrophilic byproducts. Kinetic studies via in-situ IR or Raman spectroscopy track intermediate formation .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

The 2-chlorophenyl group introduces steric hindrance, favoring para-substitution in electrophilic attacks. Electron-withdrawing trifluoromethyl groups deactivate the alkyne, requiring strong bases (e.g., LDA) for deprotonation. Hammett plots correlate substituent effects with reaction rates .

Q. What experimental designs evaluate the compound’s biological activity and mechanism of action?

Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence polarization) screen activity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases. Isotopic labeling (e.g., ¹⁸F for PET imaging) tracks in vivo distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.